3-(tert-butyl carboxy)but-3-enoic acid
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Overview
Description
3-(tert-butyl carboxy)but-3-enoic acid, also known as 3-(tert-butoxycarbonyl)-3-butenoic acid, is an organic compound with the molecular formula C9H14O4. It is a derivative of butenoic acid, characterized by the presence of a tert-butyl carboxy group attached to the third carbon of the butenoic acid chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl carboxy)but-3-enoic acid typically involves the protection of butenoic acid with a tert-butyl group. One common method is the reaction of butenoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher throughput. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyl carboxy)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the tert-butyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated butanoic acid derivatives.
Substitution: Various substituted butenoic acids depending on the nucleophile used.
Scientific Research Applications
3-(tert-butyl carboxy)but-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(tert-butyl carboxy)but-3-enoic acid depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form desired products. The tert-butyl group provides steric protection, allowing selective reactions at other sites of the molecule. In biological systems, the compound’s reactivity can be harnessed to modify biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Butenoic acid: The parent compound without the tert-butyl group.
tert-Butyl butanoate: A similar compound with a tert-butyl ester group instead of the carboxy group.
tert-Butyl acetoacetate: Another tert-butyl protected compound with a different functional group.
Uniqueness
3-(tert-butyl carboxy)but-3-enoic acid is unique due to the presence of both a tert-butyl group and a double bond in the same molecule. This combination provides a balance of steric protection and reactivity, making it a valuable intermediate in organic synthesis. The compound’s ability to undergo various reactions while maintaining selectivity sets it apart from other similar compounds.
Properties
CAS No. |
253443-11-7 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]but-3-enoic acid |
InChI |
InChI=1S/C9H14O4/c1-6(5-7(10)11)8(12)13-9(2,3)4/h1,5H2,2-4H3,(H,10,11) |
InChI Key |
GGLBOGJDDIJGCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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